[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate
Overview
Description
[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate is an organic compound that features a bromophenyl group and a naphthylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate typically involves the reaction of 4-bromobenzaldehyde with N-naphthalen-1-ylcarbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired Z-isomer. Commonly used catalysts include palladium-based catalysts, which facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of [(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- **(Z)-1-((4-phenylamino)phenylamino)methylene)naphthalen-2(1H)-one
- **N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
Uniqueness
[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate is unique due to its specific structural features, such as the presence of both bromophenyl and naphthylcarbamate groups.
Properties
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-10-8-13(9-11-15)12-20-23-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22)/b20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZXCXSIFBCJ-NDENLUEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C\C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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